N-Benzyl-2,3-dibromomaleimide
CAS No.: 91026-00-5
Cat. No.: VC2347903
Molecular Formula: C11H7Br2NO2
Molecular Weight: 344.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91026-00-5 |
---|---|
Molecular Formula | C11H7Br2NO2 |
Molecular Weight | 344.99 g/mol |
IUPAC Name | 1-benzyl-3,4-dibromopyrrole-2,5-dione |
Standard InChI | InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Standard InChI Key | DZYLZHRCCNTQCS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Benzyl-2,3-dibromomaleimide consists of a maleimide core with two bromine atoms at the 2 and 3 positions and a benzyl group attached to the nitrogen atom. The structural representation can be described using the SMILES notation: C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br . The InChI notation provides a more detailed structural description: InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 . This structure contributes significantly to the compound's reactivity, particularly the presence of the two bromine atoms that facilitate various substitution and cross-coupling reactions.
Physical Properties
The physical properties of N-Benzyl-2,3-dibromomaleimide are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C11H7Br2NO2 | |
Molecular Weight | 344.99 g/mol | |
Physical State | Solid | |
Melting Point | 117-120 °C | |
CAS Number | 91026-00-5 | |
MDL Number | MFCD03427193 |
Chemical Properties
N-Benzyl-2,3-dibromomaleimide exhibits several notable chemical properties that make it valuable in organic synthesis. The compound's reactivity is largely attributed to the presence of the two bromine atoms at positions 2 and 3 of the maleimide ring. These bromine atoms can undergo various substitution reactions with nucleophiles such as amines and thiols. Additionally, the compound can participate in Suzuki cross-coupling reactions with aryl boronic acids, leading to the formation of 2-aryl-N-benzyl-3-bromomaleimides .
Synthesis Methods
The synthesis of N-Benzyl-2,3-dibromomaleimide typically involves a multi-step process. One common method includes the bromination of N-benzylmaleimide. This reaction usually takes place in solvents such as tetrahydrofuran (THF) or toluene, with the addition of bromine or a brominating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to achieve high yields. In industrial settings, the production of N-Benzyl-2,3-dibromomaleimide may involve large-scale bromination processes optimized for efficiency and cost-effectiveness.
Applications in Research and Industry
Organic Synthesis Applications
N-Benzyl-2,3-dibromomaleimide serves as a valuable intermediate in organic synthesis, particularly in the preparation of maleimide-based dyes . The compound's reactive bromine atoms allow for various transformations, making it a versatile building block for the construction of complex molecules. Specific synthetic applications include:
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Synthesis of 2,3-bis(3-indolyl)-N-benzylmaleimide
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Production of 2,3-bis(2′-methyl-3-indolyl)-N-benzylmaleimide
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Formation of 2,3-bis(2-pyrrolyl)-N-benzylmaleimide
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Creation of 2-aryl-N-benzyl-3-bromomaleimides via Suzuki cross-coupling reactions with aryl boronic acids
Biological Applications
In the field of biology, N-Benzyl-2,3-dibromomaleimide has found applications in the development of fluorescent probes and sensors for biological imaging and detection. The maleimide-based dyes synthesized from this compound can be employed in fluorescence quenching applications, which are crucial in various biochemical assays and imaging techniques . These applications leverage the compound's ability to interact with specific biological molecules, providing valuable tools for studying cellular processes and detecting biomolecules.
Medicinal Chemistry Applications
Research has explored the potential of N-Benzyl-2,3-dibromomaleimide in drug development, particularly in the design of kinase inhibitors and other therapeutic agents. The compound's ability to react with thiol-containing biomolecules makes it useful for investigating protein dynamics and conformational changes upon modification. Additionally, derivatives of dibromomaleimides, including N-Benzyl-2,3-dibromomaleimide, have shown promise in exhibiting cytotoxic effects against cancer cell lines, potentially through the inhibition of specific protein kinases involved in cancer progression.
Recent Research Developments
Recent research has focused on the versatility of dihalogenated maleimides like N-Benzyl-2,3-dibromomaleimide in organic synthesis. These compounds have been identified as valuable intermediates for constructing complex molecules, including fluorescent probes and pharmaceutical intermediates. The ability to modify the maleimide ring through various cross-coupling reactions expands its potential applications in materials science and biotechnology.
Studies have also demonstrated the utility of N-Benzyl-2,3-dibromomaleimide in protein modification and interaction studies. By labeling active proteins containing cysteine residues, derivatives of this compound can be incorporated into activity-based probes (ABPs) to study specific enzymes or protein activities. This application has significant implications for understanding protein function and dynamics, which is crucial for advancing knowledge in biochemistry and molecular biology.
Comparison with Related Compounds
To understand the unique properties of N-Benzyl-2,3-dibromomaleimide, it is helpful to compare it with structurally similar compounds. The following table provides a comparative analysis:
Compound | Structural Features | Unique Aspects | Reference |
---|---|---|---|
N-Benzyl-2,3-dibromomaleimide | Benzyl group at nitrogen, two bromine atoms at positions 2 and 3 | Balance between reactivity and stability, versatile in synthesis | |
2,3-Dibromomaleimide | No substituent at nitrogen, two bromine atoms at positions 2 and 3 | Less versatile in synthetic applications due to lack of benzyl group | |
N-Methyl-2,3-dibromomaleimide | Methyl group at nitrogen, two bromine atoms at positions 2 and 3 | Different reactivity due to steric effects of methyl group | |
N-Phenyl-2,3-dibromomaleimide | Phenyl group at nitrogen, two bromine atoms at positions 2 and 3 | Higher stability and varied biological interactions | |
N-Cyclohexyl-2-bromomaleimide | Cyclohexyl group at nitrogen, one bromine atom at position 2 | Different solubility characteristics due to cyclohexyl group |
This comparison highlights the unique balance between reactivity and stability that N-Benzyl-2,3-dibromomaleimide offers, making it particularly useful for a wide range of applications compared to its analogs.
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